molecular formula C9H4ClF7 B1463246 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene CAS No. 1099597-45-1

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene

Cat. No.: B1463246
CAS No.: 1099597-45-1
M. Wt: 280.57 g/mol
InChI Key: ZIDUKYNROUJZMO-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H5ClF6 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene as the core structure.

    Halogenation: The benzene ring undergoes halogenation to introduce chlorine and fluorine atoms at specific positions.

    Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions, often in the presence of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the halogen atoms are replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity or function.

    Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, it may inhibit or activate certain enzymes, modulate receptor signaling, or alter gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: A similar compound with a slightly different substitution pattern.

    1-Chloro-2-fluoro-4-(trifluoromethyl)benzene: Another related compound with different functional groups.

Uniqueness

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene is unique due to its specific combination of halogen and trifluoroethyl groups, which impart distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF7/c10-6-2-5(9(15,16)17)1-4(7(6)11)3-8(12,13)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDUKYNROUJZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(F)(F)F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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